molecular formula C9H12N2O3 B15255902 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid

2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B15255902
M. Wt: 196.20 g/mol
InChI Key: QBFGCUUCZJKHKA-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid typically involves the condensation of pyrazole derivatives with oxane-based intermediates. One common method involves the reaction of pyrazole-4-carbaldehyde with tetrahydropyran-3-carboxylic acid under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as chloro(trimethyl)silane to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, hydroxylated oxane derivatives, and hydrogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The oxane ring provides additional steric and electronic effects that enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)oxane-4-carboxylic acid
  • 2-(1H-Pyrazol-3-yl)oxane-3-carboxylic acid
  • 3-(1H-Pyrazol-4-yl)tetrahydropyran-4-carboxylic acid

Uniqueness

2-(1H-Pyrazol-4-yl)oxane-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and oxane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-2-1-3-14-8(7)6-4-10-11-5-6/h4-5,7-8H,1-3H2,(H,10,11)(H,12,13)

InChI Key

QBFGCUUCZJKHKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CNN=C2)C(=O)O

Origin of Product

United States

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